N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Antimicrobial and Antitubercular Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have shown significant antimicrobial activity. A study by Idrees et al. (2019) synthesized a series of derivatives and screened them for in-vitro antibacterial activity against pathogenic microorganisms, showing promising results against both gram-negative and gram-positive bacteria (Idrees, Siddiqui, & Kola, 2019). Similarly, Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based molecules evaluated for anti-mycobacterial activity against Mycobacterium tuberculosis, with some derivatives displaying good antimycobacterial activity (Ambekar et al., 2017).
Cytotoxic Evaluation for Cancer Research
Compounds containing the benzofuran and oxadiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing benzofuran moiety and conducted in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016). Another study by Mokenapelli et al. (2020) synthesized new benzofuran/oxadiazole hybrids and evaluated their in vitro cytotoxicity, demonstrating significant activity against HCT116 and MIA PaCa2 cell lines (Mokenapelli et al., 2020).
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of compounds derived from this compound. For example, the synthesis and characterization of antimicrobial screening of novel derivatives were described by Idrees et al. (2020), providing insights into the structural properties conducive to biological activity (Idrees, Siddiqui, Kola, & Bodkhe, 2020). Additionally, Anuradha et al. (2012) determined the crystal structure of a related compound, contributing to the understanding of its molecular interactions and stability (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in the molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to changes in cell behavior.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
The compound’s benzofuran core is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials , suggesting that it may have favorable pharmacokinetic properties
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to inhibition of cell growth and potentially cell death in certain contexts.
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents, improving bioavailability, and discovering novel methods for constructing benzofuran rings .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-17(13-9-11-5-1-4-8-15(11)27-19(13)25)21-20-23-22-18(28-20)16-10-12-6-2-3-7-14(12)26-16/h1-10H,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMSZXIVAHKWOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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